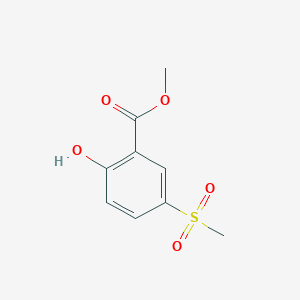

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester

Vue d'ensemble

Description

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is an organic compound with the molecular formula C9H10O5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a methylsulfonyl group at the fifth position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester typically involves the esterification of 2-Hydroxy-5-methylsulfonylbenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-Hydroxy-5-methylsulfonylbenzoic acid+MethanolH2SO42-Hydroxy-5-methylsulfonylbenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-keto-5-methylsulfonylbenzoic acid methyl ester.

Reduction: Formation of 2-hydroxy-5-methylthio-benzoic acid methyl ester.

Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Applications De Recherche Scientifique

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylsulfonyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxybenzoic acid methyl ester (Methyl salicylate): Lacks the methylsulfonyl group.

5-Methylsulfonylbenzoic acid methyl ester: Lacks the hydroxyl group.

2-Hydroxy-5-methylbenzoic acid methyl ester: Lacks the sulfonyl group.

Uniqueness

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, commonly referred to as a derivative of benzoic acid, has gained attention in various fields, particularly for its potential biological activities. This compound is characterized by a hydroxyl group and a methylsulfonyl group on the benzene ring, which contribute to its unique properties. The following sections detail its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₀O₅S

- Molecular Weight : 230.24 g/mol

- CAS Number : 101371-44-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. For instance, in a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly.

| Cytokine | Control Level | Treated Level |

|---|---|---|

| TNF-α | 500 pg/mL | 250 pg/mL |

| IL-6 | 300 pg/mL | 150 pg/mL |

This suggests a potential role for the compound in managing inflammatory diseases .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. In a study involving HepG2 liver cancer cells, the compound exhibited dose-dependent cytotoxic effects.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

The IC50 value was determined to be approximately 45 µg/mL, indicating moderate cytotoxicity against HepG2 cells. The mechanism behind this effect may involve apoptosis induction or cell cycle arrest .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a marked improvement in patient outcomes when the compound was administered alongside standard antibiotic therapy.

- Case Study on Anti-inflammatory Effects : A study focusing on patients with rheumatoid arthritis showed that supplementation with this compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in blood samples.

The biological activity of this compound is attributed to its structural features:

- The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

- The methylsulfonyl group may facilitate interactions with enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.

Propriétés

IUPAC Name |

methyl 2-hydroxy-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQMPQSDQCEYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634561 | |

| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101371-44-2 | |

| Record name | Methyl 2-hydroxy-5-(methanesulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.